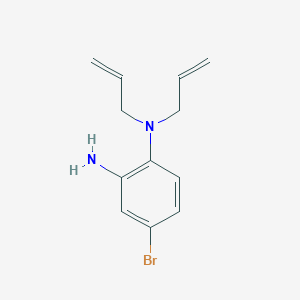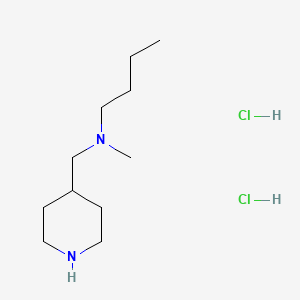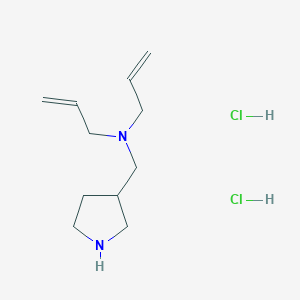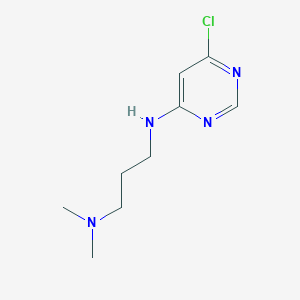
n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride
Vue d'ensemble
Description
N-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, also known as BEME, is a drug that has been studied for its potential use in laboratory experiments and scientific research. BEME is a synthetic compound that is structurally similar to the neurotransmitter dopamine, and is believed to have similar effects on the body and brain. BEME has been studied for its ability to modulate dopamine receptors and has been shown to have potential applications in the treatment of Parkinson’s disease, depression, anxiety, and addiction.
Applications De Recherche Scientifique
Ligand Exchange and Spin State Equilibria in Complexes
- Complexes containing similar compounds have been studied for their ligand exchange and spin state equilibria. For instance, complexes with ligands such as N-benzyl-1,1-di(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine showed equilibrium between different species and spin states in aqueous solutions, which is significant for applications like DNA cleavage in water (Draksharapu et al., 2012).
Role in Enzymatic Reactions
- In the field of bioengineering, compounds like N-benzyl-3-pyrrolidinone have been used in enzymatic reactions to produce chiral building blocks for pharmaceuticals, indicating the potential for these compounds in drug synthesis (Yamada-Onodera et al., 2007).
Applications in Crystal Structure Analysis
- Studies on the crystal structure of similar compounds have provided insights into molecular arrangements and intermolecular interactions, which are vital for understanding material properties and designing new materials (Aydın et al., 2017).
Antioxidant and Antimitotic Activities
- Research on pyridine-1,3,4-thiadiazole-Schiff base derivatives, including compounds related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine, has shown promising antioxidant and antimitotic activities, suggesting potential applications in pharmacology and medicine (Pund et al., 2022).
Solid State and Solution Characterization
- Characterization of ligands closely related to n-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine in both solid state and solution has provided insights into their chiral and conformational properties, which are significant for applications in coordination chemistry (Canary et al., 1998).
Propriétés
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOVIBTRUSOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)








![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)


![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)